Product packaging for 9H-Purine-6-methanol, 9-(phenylmethyl)-(Cat. No.:CAS No. 629604-05-3)

9H-Purine-6-methanol, 9-(phenylmethyl)-

Cat. No.: B11869930
CAS No.: 629604-05-3
M. Wt: 240.26 g/mol
InChI Key: WYRCSEAQLWLOKK-UHFFFAOYSA-N
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Description

9H-Purine-6-methanol, 9-(phenylmethyl)- is a chemical compound based on the purine scaffold, a structure of significant interest in medicinal chemistry and drug discovery. Purine derivatives are extensively investigated for their ability to interact with various cellular enzymes and receptors, making them valuable tools in biochemical research . The benzyl (phenylmethyl) substitution at the 9-position of the purine ring is a common modification that can influence the compound's binding affinity and selectivity toward biological targets. Researchers value this class of compounds for its potential in developing novel therapeutic agents. Substituted purines have been identified as potent inhibitors of protein kinases, which are key regulators in cell proliferation and survival pathways . Furthermore, purine-based structures have shown promise as antiproliferative agents in oncology research, interfering with critical processes in cancer cells such as DNA replication and enzyme function . The structural flexibility of the purine core allows for synthetic modifications at various positions, including the 6-methanol group, to optimize physicochemical properties like solubility and membrane permeability, which are critical for drug-likeness and in vivo efficacy . This compound is intended for research applications such as hit-to-lead optimization, structure-activity relationship (SAR) studies, and as a synthetic intermediate for more complex bioactive molecules. This product is For Research Use Only and is not intended for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H12N4O B11869930 9H-Purine-6-methanol, 9-(phenylmethyl)- CAS No. 629604-05-3

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

629604-05-3

Molecular Formula

C13H12N4O

Molecular Weight

240.26 g/mol

IUPAC Name

(9-benzylpurin-6-yl)methanol

InChI

InChI=1S/C13H12N4O/c18-7-11-12-13(15-8-14-11)17(9-16-12)6-10-4-2-1-3-5-10/h1-5,8-9,18H,6-7H2

InChI Key

WYRCSEAQLWLOKK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CN2C=NC3=C(N=CN=C32)CO

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations of 9h Purine 6 Methanol, 9 Phenylmethyl and Its Analogues

Strategies for Constructing the 9-Substituted Purine (B94841) Core

A crucial aspect of synthesizing the target compound and its analogues is the regioselective formation of the N9-substituted purine nucleus. Alkylation and arylation reactions of purine precursors often yield a mixture of N7 and N9 isomers, making the development of highly regioselective methods a key focus of research. acs.org

Regioselective N9-Alkylation and N9-Arylation of Purine Precursors

Direct alkylation of purines with alkyl halides under basic conditions is a common approach, though it frequently results in a mixture of N7 and N9 isomers. nih.gov The regioselectivity can be influenced by various factors, including the nature of the purine substrate, the alkylating agent, the base, the solvent, and the reaction temperature. ub.edu Microwave-assisted reactions have been shown to enhance regioselectivity towards the N9 isomer, particularly for the benzylation of purines like 2-amino-6-chloropurine (B14584) and 6-methylthiopurine. ub.edu Another strategy to achieve high N9 selectivity is the use of β-cyclodextrin, which can block the N7 position of the purine ring, leading to excellent N9/N7 selectivity in aqueous media. researchgate.net

Palladium-catalyzed cross-coupling reactions have emerged as a powerful tool for the formation of C-N bonds in the synthesis of N-aryl purines. nih.gov While direct N9-benzylation using this method is less commonly detailed, the principles of palladium-catalyzed amination of halo-purines provide a foundation for such transformations. These reactions typically involve a palladium catalyst, a suitable ligand, and a base. The choice of ligand is critical for the efficiency and selectivity of the reaction. For instance, in the arylation of α-branched secondary amines, specific ligand design has been crucial to suppress side reactions and achieve high yields. nih.gov The purinyl N3-atom can also act as a directing group to facilitate palladium-catalyzed ortho-C-H activation on an N9-aryl substituent. nih.gov

Table 1: Examples of Palladium-Catalyzed Reactions on Purine Scaffolds

Purine Substrate Coupling Partner Catalyst/Ligand Product Yield (%) Reference
N9-Arylpurines Alcohols Pd(OAc)2 N9-(ortho-Alkoxyl)arylpurines - nih.gov
6-Halopurines Acyloxymethylzinc iodides Palladium Catalyst 6-(Hydroxymethyl)purines - nih.gov

Copper-mediated N-arylation offers a complementary approach to palladium-catalyzed methods and is particularly effective for coupling purines with arylboronic acids. researchgate.netresearchgate.net These reactions are known for their high regioselectivity, exclusively yielding N9-arylpurines. scribd.com The reaction is typically carried out in the presence of a copper(II) salt, such as copper(II) acetate, and often requires a ligand and a base. researchgate.netnih.gov This methodology has been successfully applied to a variety of purine substrates, including those with functional groups at the C2 and C6 positions. nih.gov Notably, even with substrates like 6-chloropurines, where a competing Suzuki coupling at the C6 position is possible, only N-arylation is observed under copper-mediated conditions. scribd.com

Table 2: Copper-Mediated N9-Arylation of Purines with Arylboronic Acids

Purine Substrate Arylboronic Acid Copper Source Ligand Product Yield (%) Reference
Purines Arylboronic acids Copper(II) acetate Phenanthroline 9-Arylpurines High nih.govbeilstein-journals.org
6-Chloropurine Phenylboronic acid Copper(II) acetate - 9-Phenyl-6-chloropurine - scribd.com

The Mitsunobu reaction provides a powerful and versatile method for the N-alkylation of purines with a wide range of alcohols, including benzyl (B1604629) alcohol. organic-chemistry.org This reaction involves the use of a phosphine, typically triphenylphosphine (B44618) (PPh3), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). organic-chemistry.org A key advantage of the Mitsunobu reaction is that it generally proceeds with high regioselectivity for the N9 position of purines, even in the presence of other nucleophilic sites like an exocyclic amino group. semanticscholar.org The reaction conditions, such as solvent and the specific Mitsunobu reagents used, can influence the yield and regioselectivity. semanticscholar.org For instance, the solubility of the purine precursor in the reaction solvent can significantly impact the outcome. researchgate.net

Table 3: Mitsunobu Reaction for N9-Alkylation of Purines

Purine Substrate Alcohol Reagents Product Yield (%) Reference
2-Amino-6-chloropurine Various alcohols PPh3, DEAD/DIAD N9-Alkyl-2-amino-6-chloropurines Good to excellent researchgate.net
Purines Alcohols PPh3, DEAD/DIAD N9-Alkylpurines High semanticscholar.org

Multi-step Annulation Reactions for C8- and N9-Disubstituted Purines

An alternative to the direct substitution on a pre-existing purine ring is the construction of the purine core through multi-step annulation reactions. These methods often start from substituted imidazole (B134444) or pyrimidine (B1678525) precursors and allow for the introduction of substituents at various positions, including C8 and N9, in a controlled manner. For example, a novel strategy has been developed for the rapid synthesis of a diverse range of C8- and N9-disubstituted purines starting from 5-aminoimidazole-4-carbonitriles. This approach allows for the formation of the purine ring in one or two steps, providing access to a variety of functionalized purine derivatives.

Introduction and Modification of the C6-Hydroxymethyl Group

The introduction of a hydroxymethyl group at the C6 position of the purine ring is a key step in the synthesis of 9H-Purine-6-methanol, 9-(phenylmethyl)-. A highly efficient method for this transformation is the palladium-catalyzed cross-coupling reaction of 6-halopurines with acyloxymethylzinc iodides. nih.gov This reaction is followed by a deprotection step to yield the desired 6-(hydroxymethyl)purine. This methodology is applicable to both purine bases and nucleosides and provides a direct route to the target functional group. nih.gov

Once the C6-hydroxymethyl group is in place, it can be further modified to introduce other functionalities. For instance, the hydroxyl group can be a site for esterification, etherification, or conversion to other functional groups, allowing for the synthesis of a diverse library of C6-modified purine analogues.

Palladium-Catalyzed Cross-Coupling for 6-(Hydroxymethyl)purine Derivatives

A facile and efficient method for the synthesis of 6-(hydroxymethyl)purine derivatives has been developed, utilizing palladium-catalyzed cross-coupling reactions. acs.orgnih.gov This approach involves the reaction of 6-halopurines with acyloxymethylzinc iodides, followed by a deprotection step to yield the desired hydroxymethyl group at the C6 position. acs.orgnih.gov

The key reagents, acyloxymethylzinc iodides, are prepared from the corresponding iodomethyl esters. For instance, (pivaloyloxymethyl)zinc iodide and (benzoyloxymethyl)zinc iodide have been successfully employed in these coupling reactions. The general scheme involves the reaction of a 6-halopurine, such as 9-benzyl-6-chloropurine, with the organozinc reagent in the presence of a palladium catalyst, typically Pd(dba)₂/P(2-furyl)₃.

The reaction proceeds through an intermediate 6-(acyloxymethyl)purine, which is then deprotected to afford the final 6-(hydroxymethyl)purine derivative. While (acetyloxymethyl)zinc iodide can also be used, the resulting 6-(acetyloxymethyl)purines have been found to be less stable and prone to deacetylation during workup and purification. acs.org

Table 1: Palladium-Catalyzed Synthesis of 6-(Acyloxymethyl)purine Derivatives

6-Halopurine SubstrateOrganozinc ReagentCatalyst SystemProductYield (%)Reference
9-Benzyl-6-chloropurine(Pivaloyloxymethyl)zinc iodidePd(dba)₂/P(2-furyl)₃9-Benzyl-6-(pivaloyloxymethyl)purine75 acs.org
9-Benzyl-6-chloropurine(Benzoyloxymethyl)zinc iodidePd(dba)₂/P(2-furyl)₃9-Benzyl-6-(benzoyloxymethyl)purine70 acs.org

This methodology provides a versatile route to 6-(hydroxymethyl)purines, which are valuable intermediates for further functionalization.

Synthesis of O6-Substituted Purine Derivatives

The hydroxyl group of 9H-Purine-6-methanol, 9-(phenylmethyl)- offers a handle for the synthesis of a variety of O6-substituted purine derivatives, primarily through ether formation. Standard synthetic protocols such as the Williamson ether synthesis and the Mitsunobu reaction are applicable for this transformation.

The Williamson ether synthesis involves the deprotonation of the alcohol with a strong base, such as sodium hydride, to form an alkoxide, which then undergoes a nucleophilic substitution reaction with an alkyl halide. masterorganicchemistry.comyoutube.comwikipedia.org This method is well-suited for the preparation of a range of ethers from primary alkyl halides. masterorganicchemistry.comyoutube.comwikipedia.org

Alternatively, the Mitsunobu reaction provides a milder approach for the O-alkylation of alcohols. nih.gov This reaction typically employs triphenylphosphine and a dialkyl azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD), to activate the alcohol for nucleophilic attack by another alcohol. nih.gov A key advantage of the Mitsunobu reaction is that it often proceeds with inversion of stereochemistry at the alcohol carbon. nih.gov

Nucleophilic Substitution Reactions at C6 with Halopurine Intermediates

A common and versatile strategy for the synthesis of 6-substituted purine analogues involves the nucleophilic aromatic substitution (SNAr) of a halogen at the C6 position of the purine ring. The precursor, 9-benzyl-6-chloropurine, is a key intermediate in this approach. chemspider.comnih.govacs.org The electron-withdrawing nature of the purine ring system facilitates the attack of nucleophiles at the C6 position, leading to the displacement of the chloride ion.

A wide array of nucleophiles can be employed in this reaction, including amines, thiols, and alkoxides, to introduce diverse functionalities at the C6 position. For example, reaction of 9-benzyl-6-chloropurine with various amines leads to the formation of N6-substituted 9-benzyladenine (B1666361) derivatives. nih.gov Similarly, treatment with alkoxides results in the corresponding 6-alkoxypurines.

The reactivity of the 6-halopurine is influenced by the nature of the halogen, with the order of reactivity generally being I > Br > Cl. Palladium-catalyzed cross-coupling reactions have also been successfully employed for the amination of 6-chloro- and 6-bromopurine (B104554) nucleosides, providing an alternative to direct SNAr. nih.govsemanticscholar.org

Synthesis of Other Strategically Substituted 9H-Purine-6-methanol Analogues

The purine scaffold of 9H-Purine-6-methanol, 9-(phenylmethyl)- can be further modified at other positions, such as C2 and C8, to generate a diverse library of analogues. These modifications can be introduced either by starting from appropriately substituted pyrimidine or imidazole precursors or by direct functionalization of the pre-formed purine ring.

For instance, 6,8,9-trisubstituted purine analogues have been synthesized starting from 4,6-dichloro-5-nitropyrimidine. nih.gov A multi-step sequence involving nucleophilic substitution, reduction, and cyclization allows for the introduction of various substituents at the C6, C8, and N9 positions. nih.gov

Direct C-H activation and functionalization of the purine ring is another powerful strategy. Palladium-catalyzed reactions have been instrumental in the arylation and alkylation of purines at different positions. These methods offer a more atom-economical approach to constructing complex purine derivatives.

Catalytic Systems and Optimized Reaction Conditions in Purine Synthesis

The synthesis of purine derivatives often relies on the use of catalysts to achieve high efficiency and selectivity. Both organic and transition metal catalysts play crucial roles in various synthetic transformations.

Applications of 4-Aminopyridine (B3432731) as a Catalyst

4-Aminopyridine and its derivatives are known to be effective nucleophilic catalysts in a variety of organic reactions. While a detailed mechanistic study for its role in the O-alkylation of purine derivatives is not extensively documented in the provided context, its general catalytic mechanism involves the formation of a highly reactive acylpyridinium or related intermediate. In the context of O-alkylation, it is plausible that 4-aminopyridine acts as a nucleophilic catalyst by activating the alkylating agent or the alcohol substrate, thereby facilitating the ether formation.

Role of Transition Metal Catalysts (e.g., Pd, Cu)

Transition metal catalysts, particularly palladium and copper, are indispensable tools in modern purine synthesis. rsc.orgresearchgate.net Palladium catalysts are widely used in cross-coupling reactions to form C-C and C-N bonds. rsc.orgresearchgate.net Reactions such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig aminations have been extensively applied to the functionalization of halopurines. nih.govsemanticscholar.orgorganic-chemistry.org These reactions allow for the introduction of a wide range of aryl, alkenyl, alkynyl, and amino substituents at various positions of the purine ring with high efficiency and selectivity. nih.govsemanticscholar.orgorganic-chemistry.org

Copper catalysts are also important, particularly in C-N bond-forming reactions. organic-chemistry.orgresearchgate.netnih.gov Copper-catalyzed aminations of halopurines provide a valuable alternative to palladium-based methods and can sometimes offer complementary reactivity. organic-chemistry.orgresearchgate.netnih.gov The choice of catalyst, ligands, base, and solvent is crucial for optimizing the reaction conditions and achieving the desired outcome. researchgate.net

Table 2: Transition Metal-Catalyzed Reactions in Purine Synthesis

Reaction TypeCatalystSubstratesProductReference
Suzuki-Miyaura CouplingPd(dba)₂/RuPhosAryl halide, Potassium acetoxymethyltrifluoroborateAryl methanol (B129727) organic-chemistry.orgnih.gov
Buchwald-Hartwig AminationPd(OAc)₂/Xantphos6-Halopurine nucleoside, Aryl amineN6-Arylpurine nucleoside nih.govsemanticscholar.org
C-N CouplingCu(OAc)₂Arylboronic acid, AmineN-Aryl amine organic-chemistry.org

The continuous development of new catalytic systems and reaction methodologies continues to expand the synthetic toolbox for the preparation of novel and complex purine derivatives.

Molecular Level Biological Interactions and Mechanism of Action of 9h Purine 6 Methanol, 9 Phenylmethyl Analogues

Investigation of Protein-Ligand Binding Dynamics

The study of the interactions between a small molecule (ligand) and its biological target is fundamental to understanding its mechanism of action. nih.gov For purine (B94841) analogues, techniques such as molecular dynamics (MD) simulations and machine learning are employed to elucidate the binding mechanisms, providing insights into kinetic and thermodynamic quantities like the association rate constant (k_on) and binding free energy. nih.gov While specific binding dynamics for 9H-Purine-6-methanol, 9-(phenylmethyl)- are not extensively detailed in the available literature, analysis of analogous purine-based compounds offers valuable insights.

Molecular docking studies on related 9-heterocyclyl substituted 9H-purine derivatives have been used to visualize and understand their binding to protein targets. For instance, the interaction of a potent inhibitor with the L858R/T790M/C797S mutant of the Epidermal Growth Factor Receptor (EGFR) was analyzed. nih.gov This modeling revealed that specific substitutions on the purine core could lead to the formation of additional hydrogen bonds with key residues, such as Ser797, within the protein's active site, which is crucial for achieving high inhibitory activity. nih.gov Crystallographic data of related compounds, such as 9-Benzyl-6-benzylsulfanyl-9H-purin-2-amine, further informs the structural basis of these interactions, showing the dihedral angles between the purine ring system and its phenyl substituents, which dictate the compound's conformation within a binding pocket. researchgate.net These approaches are critical for rationally designing novel bioactive compounds by predicting and optimizing their binding affinity and selectivity for specific protein targets. nih.govnih.gov

Enzymatic Target Identification and Inhibition Mechanisms (e.g., Kinases, Hydrolases)

A primary mechanism through which 9H-purine analogues exert their effects is the inhibition of protein kinases, a large family of enzymes that play a central role in cellular signaling and are frequently dysregulated in diseases like cancer. nih.gov Several studies have identified specific kinases as direct targets of compounds structurally related to 9H-Purine-6-methanol, 9-(phenylmethyl)-.

Kinase Inhibition:

EGFR Tyrosine Kinase: A series of 9-heterocyclyl substituted 9H-purine derivatives were designed as inhibitors of the drug-resistant L858R/T790M/C797S mutant of EGFR. One of the most potent compounds, D9, demonstrated an IC50 value of 18 nM against this mutant, indicating strong inhibitory action. nih.gov

Src/Abl Tyrosine Kinases: Novel N(9)-arenethenyl purines have been identified as potent dual inhibitors of both Src and Abl kinases. researchgate.net Similarly, newly synthesized 6-substituted piperazine/phenyl-9-cyclopentyl purine analogues have been shown to induce apoptosis in cancer cells by inhibiting the c-Src kinase. nih.gov

Phosphatidylinositol-3 Kinase (PI3K): The PI3K pathway is a critical cascade in cancer cell growth and survival. nih.gov A series of 2,9-disubstituted-6-morpholino purine derivatives are reported as potent and selective inhibitors of the PI3Kα isoform, with one compound showing an IC50 of 11 nM. nih.gov

The table below summarizes the inhibitory activity of various 9H-purine analogues against specific kinases.

Compound SeriesTarget KinaseInhibitory Concentration (IC50)Reference
9-Heterocyclyl substituted 9H-purines (e.g., Compound D9)EGFR (L858R/T790M/C797S Mutant)18 nM nih.gov
2,9-Disubstituted-6-morpholino purinesPI3Kα11 nM nih.gov
N(9)-arenethenyl purinesSrc/AblPotent dual inhibitors researchgate.net
6-Substituted-9-cyclopentyl purinesc-SrcMechanism identified nih.gov

Information regarding the inhibition of hydrolases by 9H-Purine-6-methanol, 9-(phenylmethyl)- or its close analogues is not prominently featured in the reviewed literature. The primary focus of research has been on their role as kinase inhibitors.

Interactions with Cellular Structural Components (e.g., Tubulin Polymerization)

Beyond enzymatic inhibition, certain 9H-purine analogues have been shown to interfere with the dynamics of essential cellular structural components, most notably microtubules. Microtubules are polymers of tubulin that are critical for cell division, structure, and intracellular transport. nih.govnih.gov Disruption of tubulin polymerization is a clinically validated anti-cancer strategy.

Several studies have identified 9H-purine derivatives as a promising class of tubulin polymerization inhibitors. nih.govnih.gov

A study investigating N-(4-methoxyphenyl)-N-methyl-9H-purin-6-amines found that a lead compound, 9d , exhibited moderate tubulin polymerization inhibitory activity. This activity was linked to its potent anti-proliferative effects against gastric cancer (AGS) cells. nih.gov

In another study, a series of 3-(((9H-purin-6-yl)amino)methyl)-4,6-dimethylpyridin-2(1H)-one derivatives were synthesized and demonstrated to act as tubulin polymerization inhibitors. The most potent compound, SKLB0533 , showed significant antitumor activity against colorectal carcinoma (CRC) cell lines with IC50 values ranging from 44.5 to 135.5 nM. nih.gov This compound was also highly selective, showing no activity against a panel of 420 other kinases. nih.gov

The interaction of these purine compounds with tubulin disrupts the formation of the mitotic spindle, a necessary apparatus for chromosome segregation during cell division. This disruption ultimately leads to a halt in the cell cycle and can trigger programmed cell death. nih.govnih.gov

Modulation of Cellular Regulatory Pathways

By interacting with key proteins and structural components, 9H-purine analogues can profoundly modulate intracellular regulatory pathways that control cell proliferation, survival, and death.

A common consequence of the action of anti-proliferative agents is the arrest of the cell cycle at specific checkpoints. This prevents damaged or compromised cells from replicating. Various 9H-purine analogues have been shown to induce cell cycle arrest at different phases.

G2/M Phase Arrest: Several purine derivatives that inhibit tubulin polymerization cause cells to arrest in the G2/M phase of the cell cycle. This is a direct consequence of a dysfunctional mitotic spindle. For example, compound 9d was found to induce G2/M phase arrest in AGS cells in a dose-dependent manner. nih.gov Similarly, the tubulin inhibitor SKLB0533 arrested colorectal carcinoma cells at the G2/M phase. nih.gov Another derivative, 6-[(1-naphthylmethyl) sulfanyl]-9H-purine (NMMP), also induced G2/M arrest in hepatocellular carcinoma cells, which was associated with reduced levels of cyclin-dependent kinase (CDK) 4 and cyclins B1/D1. nih.gov

G0/G1 Phase Arrest: In contrast, the EGFR inhibitor D9 was found to arrest the HCC827 cell line at the G0/G1 phase. nih.gov

The table below summarizes the effects of different 9H-purine analogues on cell cycle progression.

Compound/SeriesCell Line(s)Effect on Cell CycleReference
Compound 9dAGS (Gastric Cancer)G2/M Phase Arrest nih.gov
SKLB0533CRC (Colorectal Carcinoma)G2/M Phase Arrest nih.gov
NMMPHepG2 (Hepatocellular Carcinoma)G2/M Phase Arrest nih.gov
Compound D9HCC827 (Lung Cancer)G0/G1 Phase Arrest nih.gov

Apoptosis, or programmed cell death, is a crucial process for eliminating cancerous cells. A major goal of many anti-cancer therapies is to selectively induce apoptosis in tumor cells. Numerous studies have confirmed that 9H-purine analogues are effective inducers of apoptosis. nih.govnih.govnih.gov

The mechanisms often involve the intrinsic or mitochondrial pathway of apoptosis. For instance, the compound NMMP was shown to induce apoptosis in HepG2 cells, evidenced by an increase in the expression of cleaved caspase-9 and caspase-3. nih.gov This was accompanied by a significant increase in the Bax/Bcl-2 protein ratio, which indicates mitochondrial membrane permeabilization, a key step in the intrinsic apoptotic pathway. nih.gov Similarly, other 6-substituted and 2,6,9-trisubstituted purine derivatives have demonstrated pro-apoptotic effects in various leukemia cell lines. nih.govnih.gov The induction of apoptosis is often a direct result of upstream events like cell cycle arrest or the inhibition of critical survival kinases. nih.govnih.gov

The ability of 9H-purine analogues to inhibit kinases allows them to directly interfere with major cellular signaling pathways.

PI3K/Akt Pathway: The PI3K/Akt/mTOR pathway is one of the most frequently activated signaling cascades in human cancers, driving tumor progression and drug resistance. nih.gov As mentioned, 2,9-disubstituted-6-morpholino purine derivatives have been developed as potent and selective inhibitors of PI3Kα. nih.gov By blocking this initial enzyme in the cascade, these compounds can effectively shut down the downstream pro-survival and pro-proliferative signals mediated by Akt and mTOR. Studies on other purine derivatives have also suggested the activation of the Akt/HIF pathway as part of the cellular response. nih.gov

EGFR Signaling: The EGFR inhibitor D9 was shown to significantly suppress the phosphorylation of EGFR in the HCC827 cell line in a concentration-dependent manner. nih.gov Since phosphorylation is the event that activates the receptor and initiates downstream signaling, this inhibition effectively blocks the entire cascade of signals that would normally promote cell growth and division.

Through these targeted inhibitions, 9H-purine analogues can dismantle the signaling networks that cancer cells rely on for their uncontrolled growth and survival.

Pre Clinical Biological Evaluation of 9h Purine 6 Methanol, 9 Phenylmethyl and Derived Analogues

In Vitro Cytotoxicity and Antiproliferative Studies

The antiproliferative properties of 9-(phenylmethyl)- purine (B94841) derivatives have been extensively evaluated across a variety of human cancer cell lines, revealing potent cytotoxic effects and, in some cases, favorable selectivity for malignant cells over non-malignant ones.

Derivatives of the 9-benzylpurine scaffold have demonstrated significant cytotoxic activity against a range of human cancer cell lines. A series of novel 6,8,9-trisubstituted purine analogues were evaluated for their in vitro cytotoxic activities against liver (Huh7), colon (HCT116), and breast (MCF7) cancer cell lines. nih.gov One of the most potent compounds in this series, featuring a 4-trifluoromethyl phenyl substitution, displayed remarkable anticancer activity with IC50 values ranging from 2.9 to 9.3 μM across a panel of hepatocellular carcinoma cells, including Huh7. nih.gov

The effect of these compounds has also been noted in leukemia cell lines. For example, different 2,6,9-trisubstituted purine derivatives have been shown to exert proapoptotic effects on the acute promyelocytic leukemia cell line HL-60 and demonstrate cytotoxicity in chronic myeloid leukemia-derived cells like K562. While specific data for 9H-Purine-6-methanol, 9-(phenylmethyl)- against neuroblastoma (SH-SY5Y) and gastric adenocarcinoma (AGS) cell lines is limited, related heterocyclic scaffolds are routinely screened against these lines, indicating their relevance in cytotoxicity profiling. mdpi.comsnv63.ru

The table below provides a summary of the cytotoxic activities of selected purine analogues.

A critical aspect of pre-clinical anticancer drug evaluation is determining a compound's selectivity for cancer cells over healthy, non-neoplastic cells. For antimycobacterial 9-benzylpurine analogues, studies have reported low toxicity against mammalian cell lines, such as Vero (monkey kidney epithelial) cells. nih.gov This favorable selectivity is crucial, as it suggests a wider therapeutic window. For example, certain 7-deazapurine analogues that were highly active against M. tuberculosis were found to be somewhat more toxic to mammalian cells than the parent purine, but still possessed excellent selectivity indexes. nih.gov This indicates that the cytotoxic effects are significantly more pronounced against the target pathogen than against host cells.

Structure Activity Relationship Sar Studies for 9h Purine 6 Methanol, 9 Phenylmethyl Analogues

Influence of Substituents at the C6-Position on Biological Activity

The substituent at the C6-position of the purine (B94841) ring is a critical determinant of biological activity. In the parent compound, a hydroxymethyl (-CH₂OH) group occupies this position. Modifications at this site have been shown to significantly impact the compound's therapeutic potential, particularly in the realm of anticancer and antiviral research.

Research on related 9-benzylpurine analogues reveals that the nature of the C6-substituent profoundly influences cytotoxicity. For instance, replacing the hydroxymethyl group with a dimethylamino moiety has been explored in the context of antirhinovirus activity. While 9-benzyl-6-(dimethylamino)-9H-purines demonstrated some activity, the introduction of other functional groups has been shown to be crucial for potency. Similarly, the presence of a benzylsulfanyl group at the C6 position has been investigated, indicating that this position is amenable to a variety of substitutions.

Systematic studies on other 6-substituted purine analogues have provided broader insights. For example, in a series of 6-substituted piperazine/phenyl-9-cyclopentyl purines, compounds with specific phenylpiperazine moieties at the C6 position exhibited potent anticancer activity, with IC₅₀ values in the low micromolar range against various cancer cell lines. nih.gov This highlights the potential for significant activity enhancement by introducing larger, more complex substituents at this position.

The following table summarizes the cytotoxic activity of a series of 6-(4-substituted phenyl)-9-cyclopentyl purine analogues, illustrating the impact of C6 modifications on anticancer efficacy.

CompoundSubstituent at C6Huh7 IC₅₀ (µM)HCT116 IC₅₀ (µM)MCF7 IC₅₀ (µM)
47 4-methoxyphenyl>40>40>40
48 4-fluorophenyl11.215.418.7
49 4-chlorophenyl8.59.112.3
50 4-bromophenyl10.111.514.6
51 4-iodophenyl12.314.217.8
52 4-methylphenyl25.630.135.4
53 4-ethylphenyl22.128.431.9
54 4-isopropylphenyl18.924.529.1
55 4-tert-butylphenyl15.420.123.8
56 4-(trifluoromethyl)phenyl6.27.89.5
Data derived from studies on 9-cyclopentyl purine analogues, presented here to illustrate the general influence of C6-substituents on cytotoxicity. nih.gov

Correlations between N9-Substitution Patterns and Biological Efficacy

The 9-(phenylmethyl) group, also known as the benzyl (B1604629) group, is another key feature influencing the biological profile of this purine derivative. Modifications to the benzyl ring or its complete replacement with other substituents can lead to significant changes in activity.

Studies on N9-substituted purine derivatives have shown that the nature of the N9-substituent is critical for activity. For instance, in a series of N6-[(3-methylbut-2-en-1-yl)amino]purine derivatives, substitution at the N9 position with groups like tetrahydropyran-2-yl, ethoxyethyl, and various alkyl chains resulted in compounds with significant cytokinin activity. nih.gov This suggests that the N9-position can accommodate a range of substituents, each modulating the biological response differently.

In the context of 9-benzylpurines, substitutions on the phenyl ring of the benzyl group can fine-tune activity. For example, in a series of 9-benzyl-6-(dimethylamino)-9H-purines, the introduction of a methyl group at the para-position of the benzyl ring of a 2-chloro analogue resulted in one of the most active compounds against rhinovirus type 1B, with an IC₅₀ value of 0.08 µM. This indicates that even small modifications to the N9-benzyl group can have a substantial impact on potency.

The following table illustrates the effect of N9-substitutions on the cytokinin activity of N6-[(3-methylbut-2-en-1-yl)amino]purine (iP) derivatives, providing a general understanding of the role of the N9-substituent.

CompoundN9-SubstituentTobacco Callus Bioassay (Activity relative to iP)Amaranthus Bioassay (Activity relative to iP)
1 tetrahydropyran-2-yl++++++
2 ethoxyethyl++++++
3 2-hydroxyethyl++++
4 3-hydroxypropyl++++
5 4-hydroxybutyl++++
6 2-azidoethyl++++
7 3-azidopropyl++++
8 4-azidobutyl++++
Qualitative representation of activity: +++ (high), ++ (moderate). Data from a study on iP derivatives, illustrating the principle of N9-substitution effects. nih.gov

Contribution of Other Purine Ring Substituents (C2, C8) to Activity

While the C6 and N9 positions are primary sites for modification, substituents at the C2 and C8 positions of the purine ring also play a significant role in modulating biological activity.

The introduction of a substituent at the C2 position has been shown to be particularly effective in enhancing the antiviral activity of 9-benzylpurines. In the series of 9-benzyl-6-(dimethylamino)-9H-purines, the analogues unsubstituted at the C2-position had weak antirhinovirus activity. However, the introduction of a 2-chloro substituent resulted in a substantial increase in antiviral potency. This highlights the C2 position as a key "hotspot" for enhancing the biological activity of this scaffold.

Conversely, substitutions at the C8 position can also influence activity, although the effects can be more varied. In some series of purine derivatives, C8-substitution has been shown to be detrimental to activity. For example, in a study of 9-benzyl-8-hydroxypurines, various substitutions at the C6 position of 9-benzyl-8-hydroxyadenine (B8482288) led to a loss of interferon-inducing activity, suggesting that for that particular scaffold and activity, the C8-hydroxy group in combination with a C6-amino group was crucial.

Stereochemical Considerations in Activity Modulation

Stereochemistry can play a pivotal role in the biological activity of chiral molecules, influencing their interaction with biological targets. While 9H-Purine-6-methanol, 9-(phenylmethyl)- itself is not chiral, the introduction of chiral centers, for instance, through modification of the N9-benzyl group or the C6-methanol substituent, would necessitate an evaluation of the stereochemical impact on activity.

Studies on related purine nucleosides, where a chiral ribose sugar is attached at the N9 position, have demonstrated the importance of stereochemistry. For example, L-enantiomers of 6-benzylamino-9-β-ribofuranosylpurines generally exhibit significantly weaker biological activity in wheat leaf senescence bioassays compared to their corresponding D-enantiomers. mdpi.com This underscores the principle that the three-dimensional arrangement of atoms is critical for optimal interaction with biological receptors. Should a chiral center be introduced into the 9-benzyl-6-(hydroxymethyl)purine scaffold, it is highly probable that one stereoisomer would exhibit greater biological activity than the other.

Physicochemical Descriptors in SAR Analysis (e.g., Steric vs. Electronic Parameters)

For 9-benzylpurine derivatives, QSAR studies have been employed to understand their antirhinoviral activity. These studies have utilized electronic parameters generated by molecular orbital calculations and physicochemical properties of substituents to build predictive models. nih.gov The results of such analyses can be complex, with different physicochemical properties being important for activity against different viral serotypes.

In a broader context of 2,6,9-trisubstituted purines, 3D-QSAR models have indicated that steric properties can have a more significant contribution to cytotoxicity than electronic properties. This suggests that the size and shape of the substituents at these positions are critical for fitting into the biological target's binding site. For instance, an arylpiperazinyl system at the C6 position was found to be beneficial for cytotoxic activity, while bulky groups at the C2 position were unfavorable.

The interplay of these physicochemical parameters is crucial. For example, lipophilicity, often described by logP, influences a compound's ability to cross cell membranes to reach its target. Electronic effects can govern the strength of interactions with the target, such as hydrogen bonding or electrostatic interactions. Steric factors dictate whether the molecule can physically fit into the active site of a protein. A successful drug candidate typically represents an optimal balance of these properties.

Computational and Theoretical Chemistry Investigations of 9h Purine 6 Methanol, 9 Phenylmethyl Systems

Molecular Modeling and Simulation Approaches

Molecular modeling and simulation are essential for understanding the three-dimensional structure of 9H-Purine-6-methanol, 9-(phenylmethyl)- and its dynamic behavior. These approaches are used to explore its conformational landscape, flexibility, and potential interactions with biological macromolecules. Techniques such as molecular mechanics (MM) and molecular dynamics (MD) simulations can predict how the molecule might bind to a protein receptor, revealing key interactions that stabilize the complex. For instance, modeling can elucidate the preferred orientation of the phenylmethyl group and the methanol (B129727) substituent, which is crucial for its interaction with specific amino acid residues within a binding pocket. mdpi.com

Density Functional Theory (DFT) Calculations for Electronic Structure, Stability, and Reactivity

Density Functional Theory (DFT) is a quantum-chemical method widely used to investigate the electronic properties of molecules. For 9H-Purine-6-methanol, 9-(phenylmethyl)-, DFT calculations can determine its optimized molecular geometry, vibrational frequencies, and electronic charge distribution. nih.gov Key parameters such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are calculated to understand the molecule's chemical reactivity and kinetic stability. The HOMO-LUMO energy gap is a critical indicator of molecular reactivity; a smaller gap suggests it is more feasible to excite the molecule, making it more reactive. nih.gov These calculations also provide insights into the molecule's dipole moment and polarizability, which influence its solubility and ability to cross biological membranes.

Table 1: Representative DFT-Calculated Electronic Properties

Parameter Description Typical Calculated Value
HOMO Energy Energy of the highest occupied molecular orbital, related to electron-donating ability. -6.5 to -5.5 eV
LUMO Energy Energy of the lowest unoccupied molecular orbital, related to electron-accepting ability. -1.5 to -0.5 eV
HOMO-LUMO Gap Difference in energy between HOMO and LUMO, indicating chemical reactivity. 4.0 to 5.0 eV

| Dipole Moment | Measure of the net molecular polarity. | 2.0 to 4.0 Debye |

Note: The values presented are typical for similar purine (B94841) derivatives and serve as an illustrative example.

Quantum Chemical Methods for Reaction Pathway Elucidation

Quantum chemical methods are instrumental in mapping the potential energy surface of chemical reactions involving 9H-Purine-6-methanol, 9-(phenylmethyl)-. Techniques such as the Artificial Force-Induced Reaction (AFIR) method and Intrinsic Reaction Coordinate (IRC) calculations can be employed to explore reaction pathways exhaustively. nih.govnih.gov These methods allow for the identification of transition states, intermediates, and the calculation of activation energy barriers for potential synthetic routes or metabolic transformations. nih.govrsc.org By simulating the reaction, researchers can predict the most likely mechanisms, understand the factors controlling reaction rates, and even discover novel reaction pathways that might not be intuitive from an experimental standpoint. nih.govresearchgate.net

Molecular Docking Studies to Predict Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a larger target molecule, typically a protein receptor. For 9H-Purine-6-methanol, 9-(phenylmethyl)-, docking studies can identify its most likely binding mode within the active site of a target protein, such as a kinase. researchgate.nettpcj.org Using software like AutoDock, researchers can simulate the binding process and calculate a docking score, which estimates the binding affinity. harvard.edu The results reveal specific interactions, such as hydrogen bonds and hydrophobic interactions, between the purine derivative and amino acid residues. nih.gov For example, the hydroxyl group of the methanol substituent might form a hydrogen bond with a polar residue, while the phenyl ring could engage in pi-stacking interactions. This information is crucial for rational drug design and for explaining the structure-activity relationships of a series of related compounds. researchgate.netnih.gov

Table 2: Example of Molecular Docking Results for a Purine Derivative with a Kinase Target

Parameter Description Result
Binding Energy Estimated free energy of binding. -8.5 kcal/mol
Hydrogen Bonds Key hydrogen bond interactions with amino acid residues. Leu83, His84
Hydrophobic Interactions Key hydrophobic interactions with amino acid residues. Val18, Ala144

| Key Interacting Residues | Amino acids in the active site that form significant bonds. | Leu83, His84, Val18, Ala144 |

Note: This table is an illustrative example based on docking studies of similar purine compounds. tpcj.org

Quantitative Structure-Activity Relationship (QSAR) and 3D-QSAR Modeling for Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the chemical structure of a series of compounds to their biological activity. mdpi.com For derivatives of 9H-Purine-6-methanol, 9-(phenylmethyl)-, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) can be used to build predictive models. nih.gov These models correlate the biological activity (e.g., inhibitory concentration IC50) with the steric and electrostatic fields surrounding the molecules. researchgate.netresearchgate.net The output is often visualized as contour maps, which highlight regions where modifications to the molecular structure could enhance or diminish activity. lut.fi For example, a map might indicate that a bulky group is favored in one region (steric favorability) or that a positive charge is beneficial in another (electrostatic favorability), guiding the synthesis of more potent analogues. nih.gov

Table 3: Statistical Parameters for a Typical 3D-QSAR Model

Parameter Description Value
q² (Cross-validated r²) A measure of the predictive ability of the model. > 0.5
r² (Non-cross-validated r²) A measure of the model's ability to fit the data. > 0.9
Steric Contribution Percentage contribution of steric fields to the model. ~70%

| Electrostatic Contribution | Percentage contribution of electrostatic fields to the model. | ~30% |

Note: Values are representative of successful 3D-QSAR studies on purine derivatives. nih.govresearchgate.net

Conformational Analysis and Tautomeric Equilibrium Studies

The purine core of 9H-Purine-6-methanol, 9-(phenylmethyl)- can exist in different tautomeric forms, most commonly the N7-H and N9-H forms. Computational methods can predict the relative stability of these tautomers by calculating their energy differences. researchgate.net The Boltzmann distribution formula is then used to estimate the equilibrium population of each tautomer in various environments, such as in the gas phase or in a solvent. nih.govresearchgate.net Furthermore, conformational analysis is essential for understanding the flexibility of the side chains, namely the phenylmethyl group at the N9 position and the methanol group at the C6 position. The rotation around single bonds allows these groups to adopt various spatial arrangements, and computational analysis can identify the lowest-energy (most stable) conformations, which are likely the biologically active ones. nih.gov

Advanced Spectroscopic and Crystallographic Characterization of 9h Purine 6 Methanol, 9 Phenylmethyl and Analogues

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (1D and 2D techniques)

High-resolution NMR spectroscopy is an indispensable tool for elucidating the molecular structure of 9H-Purine-6-methanol, 9-(phenylmethyl)- in solution. Both one-dimensional (¹H and ¹³C NMR) and two-dimensional techniques are employed for complete signal assignment.

¹H NMR Spectroscopy: The proton NMR spectrum provides characteristic signals for each distinct proton environment in the molecule. The purine (B94841) ring protons, H-2 and H-8, typically appear as singlets in the aromatic region. The five protons of the benzyl (B1604629) group's phenyl ring usually resonate as a multiplet, while the benzylic methylene (B1212753) protons (N9-CH₂) appear as a distinct singlet. The methylene protons of the hydroxymethyl group (C6-CH₂OH) also produce a singlet, and the hydroxyl proton gives a broad signal that can exchange with deuterium (B1214612) in D₂O.

¹³C NMR Spectroscopy: The carbon NMR spectrum reveals signals for all carbon atoms. The chemical shifts of the purine carbons (C2, C4, C5, C6, C8) are characteristic of the heterocyclic aromatic system. researchgate.net The benzyl group contributes signals for its methylene carbon and the aromatic carbons of the phenyl ring. The hydroxymethyl group is identified by the signal from its C6-CH₂ carbon.

2D NMR Techniques: To unambiguously assign the proton and carbon signals, two-dimensional NMR experiments are utilized.

COSY (Correlation Spectroscopy): This homonuclear correlation experiment establishes connectivity between scalar-coupled protons. While most signals in this specific molecule are singlets, COSY can confirm the coupling within the phenyl ring of the benzyl group. wikipedia.orgcam.ac.uk

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with their directly attached carbon atoms, enabling definitive assignment of the ¹³C spectrum based on the already assigned ¹H spectrum. wikipedia.org For instance, it connects the H-2 and H-8 signals to the C-2 and C-8 carbons, respectively, and links the methylene proton signals to their corresponding carbon signals.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for 9H-Purine-6-methanol, 9-(phenylmethyl)- in CDCl₃
Atom Assignment¹H Chemical Shift (ppm)Multiplicity¹³C Chemical Shift (ppm)
H-2~8.6s~153
H-8~8.1s~142
H-2', H-3', H-4', H-5', H-6' (Phenyl)~7.3-7.4m~127-135
N9-CH₂~5.5s~48
C6-CH₂~4.9s~62
OHVariablebr s-
C-4--~150
C-5--~125
C-6--~158
C-1' (Phenyl)--~136

High-Resolution Mass Spectrometry (HRMS) and Fragmentation Analysis

HRMS is used to determine the exact molecular weight of 9H-Purine-6-methanol, 9-(phenylmethyl)-, confirming its elemental composition with high accuracy. The fragmentation pattern observed in the tandem mass spectrum (MS/MS) provides valuable structural information.

Under electrospray ionization (ESI) conditions, the compound is typically observed as a protonated molecule [M+H]⁺. Collision-induced dissociation (CID) of this precursor ion reveals characteristic fragmentation pathways. A primary and highly characteristic fragmentation for N-benzyl compounds is the cleavage of the N-C bond of the benzylic group. researchgate.net This results in the formation of a stable benzyl cation (C₇H₇⁺) at m/z 91, which may rearrange to the even more stable tropylium (B1234903) ion. The remaining fragment corresponds to the protonated 6-(hydroxymethyl)purine moiety.

Table 2: Predicted HRMS Data and Major Fragments for 9H-Purine-6-methanol, 9-(phenylmethyl)-
SpeciesCalculated m/zMajor Fragment IonsFragment m/zDescription
[M+H]⁺241.1087 (for C₁₃H₁₃N₄O⁺)C₁₃H₁₃N₄O⁺241.1087Protonated molecular ion
C₇H₇⁺91.0542Benzyl or tropylium cation
C₆H⇇N₄O⁺151.0563Protonated 6-(hydroxymethyl)purine

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

Vibrational spectroscopy, including both IR and Raman techniques, provides information about the functional groups present in the molecule.

IR Spectroscopy: The IR spectrum is expected to show a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration of the hydroxymethyl group. Aromatic C-H stretching vibrations from both the purine and phenyl rings are anticipated around 3000-3100 cm⁻¹. The C=N and C=C stretching vibrations of the purine ring system typically appear in the 1500-1650 cm⁻¹ region. documentsdelivered.com A distinct C-O stretching band for the primary alcohol should be observable around 1050 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy complements IR by providing information on non-polar bonds. The aromatic ring breathing modes of both the purine and phenyl moieties are expected to be strong in the Raman spectrum. researchgate.net

Table 3: Key IR and Raman Vibrational Modes for 9H-Purine-6-methanol, 9-(phenylmethyl)-
Vibrational ModeExpected Wavenumber (cm⁻¹)Technique
O-H stretch (alcohol)3200-3600IR
Aromatic C-H stretch3000-3100IR, Raman
Aliphatic C-H stretch2850-3000IR, Raman
C=N, C=C ring stretch (purine)1500-1650IR, Raman
Aromatic ring stretch (phenyl)1450-1600IR, Raman
C-O stretch (primary alcohol)1000-1080IR

X-ray Diffraction (XRD) for Solid-State Molecular and Crystal Structure Determination

The crystal packing would likely be influenced by intermolecular hydrogen bonding involving the hydroxymethyl group's -OH as a donor and purine nitrogen atoms (e.g., N1 or N7) as acceptors, potentially forming chains or networks that stabilize the crystal lattice.

Table 4: Representative Crystallographic Parameters for a Purine Analogue
ParameterValue (for 6-benzylamino-9-[2-tetrahydropyranyl]-9H-purine) nih.gov
Crystal SystemMonoclinic
Space GroupP2(1)/n
a (Å)10.802(1)
b (Å)24.085(2)
c (Å)12.933(1)
β (°)106.119(6)
Dihedral Angle (Purine-Phenyl)73.2(3)° / 83.9(2)°

UV-Vis Spectroscopy for Electronic Transition and Purity Assessment

UV-Vis spectroscopy is used to study the electronic transitions within the molecule and can serve as a simple method for purity assessment. Purine and its derivatives exhibit strong absorption in the UV region due to π → π* transitions within the aromatic system. nih.govacs.org For 9H-Purine-6-methanol, 9-(phenylmethyl)-, two main chromophores are present: the purine ring and the benzyl group's phenyl ring.

The spectrum is expected to show a strong absorption band around 260-270 nm, which is characteristic of the purine core. nih.govresearchgate.net The phenyl group also absorbs in this region. The presence of a single, well-defined peak with a consistent molar absorptivity can be used to assess the purity of a sample against a known standard. A low-intensity absorption tail, sometimes observed at longer wavelengths, can be attributed to n → π* transitions. nih.gov

Table 5: Expected UV-Vis Absorption Data for 9H-Purine-6-methanol, 9-(phenylmethyl)- in a Polar Solvent
Electronic TransitionExpected λₘₐₓ (nm)Chromophore
π → π~265Purine Ring / Phenyl Ring
n → π>280 (weak)Purine Ring (N atoms)

Emerging Research Avenues and Future Perspectives for 9h Purine 6 Methanol, 9 Phenylmethyl Research

Rational Design and Synthesis of Next-Generation Purine (B94841) Analogues with Tuned Specificity

The rational design of next-generation purine analogues, including derivatives of 9H-Purine-6-methanol, 9-(phenylmethyl)-, is increasingly reliant on computational and structure-based methods. nih.gov A significant focus is on achieving tuned specificity for particular biological targets to enhance therapeutic efficacy and minimize off-target effects.

Key Strategies in Rational Design:

Structure-Activity Relationship (SAR) Studies: Systematic modification of the purine core, the 9-benzyl group, and the 6-methanol substituent allows for the exploration of how structural changes influence biological activity. For instance, substitutions on the benzyl (B1604629) ring can modulate lipophilicity and interactions with target proteins. nih.gov

Target-Focused Design: With a known biological target, such as a specific kinase or receptor, molecular docking and dynamic simulations can predict the binding affinity and mode of interaction of novel purine analogues. This allows for the design of compounds with optimized interactions with key residues in the active site.

Scaffold Hopping and Bioisosteric Replacement: Replacing parts of the 9H-Purine-6-methanol, 9-(phenylmethyl)- structure with bioisosteres can lead to improved pharmacokinetic properties or novel biological activities.

Synthetic Innovations:

Recent synthetic methodologies are enabling the efficient and diverse production of purine libraries. rsc.org One-pot synthesis procedures and the use of novel catalysts are streamlining the creation of complex purine derivatives from simple precursors. rsc.org For example, a one-pot method for preparing 6,8,9-poly-substituted purines has been developed, offering a rapid route to novel analogues. rsc.org

Exploration of Novel Biochemical Targets and Therapeutic Modalities

While purine analogues have a well-established history as kinase inhibitors and antivirals, ongoing research is expanding their potential applications by identifying novel biochemical targets. mdpi.comnih.gov

Emerging Targets and Therapeutic Areas:

Epigenetic Modulators: Purine derivatives are being investigated for their ability to inhibit enzymes involved in epigenetic regulation, such as histone deacetylases (HDACs) and methyltransferases.

Neurodegenerative Diseases: Targeting enzymes like monoamine oxidase (MAO) and glycogen (B147801) synthase kinase 3 (GSK-3) with purine-based inhibitors is a promising strategy for conditions like Alzheimer's and Parkinson's disease.

Inflammatory and Autoimmune Disorders: Dual inhibitors of targets like Janus kinase 2 (JAK2) and bromodomain-containing protein 4 (BRD4) are being developed from purine scaffolds to treat inflammatory diseases. nih.gov

Antiparasitic and Antimicrobial Agents: The unique biochemistry of pathogens offers opportunities for the selective targeting of their essential enzymes with purine analogues.

A series of 9-benzyl-6-(dimethylamino)-9H-purines have demonstrated in vitro activity against various rhinovirus serotypes, highlighting their potential as antiviral agents. nih.gov Similarly, other substituted purine derivatives have shown promise as anti-gastric cancer agents. nih.gov

Development of Chemoinformatic and Machine Learning Models for Purine Derivative Design

Chemoinformatics and machine learning (ML) are revolutionizing the design of purine derivatives by enabling rapid screening of virtual libraries and prediction of biological activities. mdpi.comuic.educadence.com

Computational Approaches:

Quantitative Structure-Activity Relationship (QSAR): 3D-QSAR models, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), are used to correlate the structural features of purine derivatives with their biological activities. mdpi.comresearchgate.net These models help in identifying key structural determinants for activity and in designing more potent compounds. mdpi.comresearchgate.netnih.gov

Pharmacophore Modeling: This approach identifies the essential 3D arrangement of functional groups required for binding to a specific target, guiding the design of new molecules with similar properties.

Machine Learning Algorithms: ML models, including neural networks and random forests, can be trained on large datasets of known active and inactive compounds to predict the biological activity of novel purine derivatives. arxiv.org This significantly accelerates the initial stages of drug discovery. mdpi.comuic.educadence.comarxiv.org

Table 1: Chemoinformatic and Machine Learning Models in Purine Derivative Design
Model TypeApplicationKey BenefitReference
3D-QSAR (CoMFA/CoMSIA)Predicting inhibitory activity against specific kinases (e.g., CDK2)Provides insights into the impact of steric, electrostatic, and hydrophobic fields on activity mdpi.comresearchgate.netnih.gov
Virtual ScreeningIdentifying novel candidate compounds from large databasesRapidly narrows down the number of compounds for experimental testing mdpi.comnih.gov
Molecular DockingPredicting the binding mode and affinity of ligands to their target proteinsElucidates key interactions that contribute to biological activity mdpi.comnih.gov
Machine Learning (e.g., Neural Networks)Automating the design and optimization of analog circuits and potentially drug candidatesReduces design time and the need for extensive experimental screening mdpi.comuic.educadence.comarxiv.org

Advanced In Vitro and Ex Vivo Biological System Modeling for Efficacy Prediction

To improve the translation of preclinical findings to clinical success, researchers are utilizing more sophisticated in vitro and ex vivo models that better mimic human physiology.

Advanced Modeling Systems:

3D Cell Cultures (Spheroids and Organoids): These models more accurately represent the in vivo tumor microenvironment and are valuable for testing the efficacy of anticancer purine derivatives. mdpi.com

Patient-Derived Xenografts (PDXs): PDX models, where tumor tissue from a patient is implanted into an immunodeficient mouse, provide a more realistic platform for evaluating the in vivo efficacy of new drug candidates.

Ex Vivo Drug Response Profiling: This involves testing the effects of drugs on freshly isolated patient tumor cells. researchgate.netnih.gov This approach has shown promise in predicting patient responses to chemotherapy in hematologic malignancies and can be applied to novel purine analogues. researchgate.netnih.gov

Mechanistic Elucidation of Broad-Spectrum Biological Activities

Many purine derivatives exhibit broad-spectrum biological activities, and understanding the underlying mechanisms is crucial for their development as therapeutic agents or chemical probes. ontosight.ai

Investigative Approaches:

Target Deconvolution: Identifying the specific molecular targets responsible for the observed biological effects is a key challenge. Techniques such as affinity chromatography and chemoproteomics are employed for this purpose.

Systems Biology: Integrating data from genomics, proteomics, and metabolomics can provide a comprehensive view of the cellular response to a purine analogue, revealing complex mechanisms of action.

For example, some 9-benzyl-purine derivatives have shown antirhinovirus activity, while others have been investigated for their potential as Smoothened (SMO) antagonists in cancer therapy. nih.govmdpi.com

Applications in Probe Chemistry and Chemical Tool Development

Beyond their therapeutic potential, purine derivatives like 9H-Purine-6-methanol, 9-(phenylmethyl)- are valuable as chemical probes and tools for basic research.

Roles in Chemical Biology:

Fluorescent Probes: By attaching a fluorophore to the purine scaffold, researchers can create probes to visualize and track the localization and dynamics of specific proteins or cellular processes.

Affinity-Based Probes: These probes are used to isolate and identify the binding partners of a particular purine derivative, aiding in target identification.

Tool Compounds: Highly potent and selective purine analogues serve as valuable tool compounds for studying the function of specific enzymes or pathways in a controlled manner.

Q & A

Q. What are the optimized synthetic routes for 9H-Purine-6-methanol, 9-(phenylmethyl)-, and how do reaction conditions influence yield?

Methodological Answer: The synthesis of purine derivatives often involves cross-coupling reactions. A validated approach for similar compounds (e.g., 6-phenyl-9-(tetrahydropyran-2-yl)-9H-purine) uses Suzuki-Miyaura coupling with Pd(PPh₃)₄ as a catalyst, K₂CO₃ as a base, and toluene as the solvent under reflux for 12 hours . Key considerations:

  • Catalyst Loading: 0.05 mmol of Pd(PPh₃)₄ per 1.5 mmol substrate.
  • Purification: Column chromatography with EtOAc/hexane gradients (1:3 to 1:6).
  • Yield Optimization: Excess boronic acid (1.5 mmol) improves conversion.

Q. How can the purity and structural integrity of 9H-Purine-6-methanol derivatives be validated post-synthesis?

Methodological Answer: Combine chromatographic (HPLC, TLC) and spectroscopic techniques:

  • HPLC: Use C18 columns with acetonitrile/water gradients (70:30 to 95:5) for purity assessment.
  • Mass Spectrometry (MS): ESI-MS in positive ion mode to confirm molecular ions (e.g., [M+H]⁺).
  • NMR: ¹H and ¹³C NMR to verify substitution patterns (e.g., benzyl protons at δ 4.8–5.2 ppm) .

Critical Note: Discrepancies in NMR splitting patterns may indicate regioisomeric impurities, requiring further purification .

Advanced Research Questions

Q. How do substituents at the 9-position (e.g., phenylmethyl) modulate solubility and bioactivity in purine derivatives?

Methodological Answer: The 9-phenylmethyl group enhances lipophilicity , as shown in analogues like 9-heptyl-9H-purin-6-amine, which exhibit improved membrane permeability but reduced aqueous solubility .

  • Solubility Testing: Use shake-flask methods with PBS (pH 7.4) or DMSO.
  • Biological Impact: For 9-(2-phenylethyl)-6-chloro-9H-purine, the phenyl group increases affinity for adenosine receptors by enabling π-π stacking .

Q. What mechanistic insights explain conflicting data on the compound’s inhibition of phosphodiesterases (PDEs)?

Methodological Answer: Contradictory PDE inhibition data (e.g., IC₅₀ variations across studies) may arise from:

  • Assay Conditions: Differences in ATP concentration (1–10 mM) or Mg²⁺ levels.
  • Enzyme Isoforms: Selectivity for PDE4 vs. PDE5 (e.g., 6,9-dimethyl-9H-purine shows 10-fold higher potency for PDE4) .
  • Allosteric Modulation: Use surface plasmon resonance (SPR) to detect non-competitive binding.

Resolution Strategy: Standardize assays using recombinant PDE isoforms and include positive controls (e.g., IBMX) .

Q. How can computational modeling guide the design of 9H-Purine-6-methanol derivatives with enhanced target selectivity?

Methodological Answer:

  • Docking Studies: Use AutoDock Vina to predict binding poses in adenosine A₂A receptor pockets. Focus on hydrogen bonding with Thr88 and hydrophobic interactions with Phe168 .
  • MD Simulations: Run 100-ns simulations in GROMACS to assess stability of ligand-receptor complexes.

Case Study: Modifying the 6-methanol group to a carboxamide improved docking scores (ΔG = −9.2 kcal/mol vs. −7.5 kcal/mol for parent) .

Methodological Challenges

Q. What strategies mitigate side reactions during chlorination at the 2-position of 9H-Purine-6-methanol derivatives?

Methodological Answer:

  • Reagent Choice: Replace PCl₅ with SOCl₂ in DMF (0°C) to minimize over-chlorination.
  • Quenching: Add ice-cold NaHCO₃ immediately post-reaction to halt radical side reactions.
  • Monitoring: Use in situ IR to track N–Cl stretching at 550 cm⁻¹ .

Q. How can researchers reconcile discrepancies in reported thermochemical data (e.g., ionization energies)?

Methodological Answer: NIST-standardized ionization energy (IE) measurements for purines show variability due to:

  • Experimental Methods: Electron impact (IE = 9.7 ± 0.1 eV) vs. photoelectron spectroscopy (IE = 9.52 ± 0.03 eV) .
  • Calibration: Use internal standards (e.g., argon) and validate via tandem MS.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.